Viroallosecurinine

Overview

Description

Viroallosecurinine is a cytotoxic alkaloid . It has been found to exhibit a minimum inhibitory concentration (MIC) of 0.48 μg/mL for Ps. Aeruginosa and Staph. aureus , indicating its antibacterial activity.

Synthesis Analysis

The synthesis of Viroallosecurinine has been accomplished starting from (+)-menisdaurilide, using a vinylogous Mannich reaction as the key transformation .

Scientific Research Applications

Neuroprotective Applications

Allosecurinin has been identified as a promising scaffold for the development of drugs with neuroprotective properties. It exhibits a wide range of biological activities, including the inhibition of acetylcholinesterase, which is beneficial in treating neurological disorders such as Alzheimer’s disease . Its ability to modulate GABA receptors also suggests potential applications in the treatment of conditions like epilepsy and anxiety .

Antitumor Activity

The compound has shown potential in cancer therapy, particularly due to its cytotoxic properties against certain cancer cell lines. Research indicates that Allosecurinin can be used to develop antitumor drugs, leveraging its ability to induce apoptosis in malignant cells .

Anti-Inflammatory Properties

Allosecurinin has demonstrated significant anti-inflammatory effects, which could be harnessed in the treatment of chronic inflammatory diseases. It inhibits key inflammatory mediators, suggesting its use in conditions like rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial and Antifungal Effects

The compound’s antimicrobial and antifungal activities make it a candidate for the development of new antibiotics and antifungal agents. Its ability to disrupt microbial cell walls and inhibit fungal growth could address the growing concern of antibiotic resistance .

Central Nervous System Stimulation

Allosecurinin acts as a powerful stimulant of the central nervous system, similar to the effects of strychnine. This property could be explored for therapeutic applications in conditions where CNS stimulation is required, such as in certain types of paralysis or in the recovery phase of CNS injuries .

Learning and Memory Enhancement

Studies have shown that Allosecurinin can improve learning and memory in experimental models. This suggests its potential use in cognitive enhancement therapies and in the treatment of memory-related disorders .

Treatment of Neurological Diseases

Research has indicated that Allosecurinin can be effective in the treatment of neurological diseases such as amyotrophic lateral sclerosis and multiple sclerosis. Its neuroprotective effects are particularly valuable in managing the progression of these diseases .

Scaffold for Drug Development

The unique structure of Allosecurinin, with several reactive centers, makes it an excellent scaffold for the synthesis of biologically active compounds. This characteristic is crucial for the development of a wide range of pharmacologically active derivatives .

Mechanism of Action

Target of Action

Allosecurinin, also known as Viroallosecurinine, is a natural compound produced by the fungus Allosclerotium rostratum . Its primary target is the ATP-binding cassette transporter in HL-60 cells , which is necessary for the production of new DNA . This transporter plays a crucial role in cellular processes, including cell proliferation and differentiation.

Mode of Action

Allosecurinin interacts with its target by inhibiting the ATP-binding cassette transporter . This inhibition disrupts the production of new DNA, thereby affecting the growth and proliferation of cells . The exact molecular interactions between Allosecurinin and the ATP-binding cassette transporter are still under investigation.

Biochemical Pathways

The inhibition of the ATP-binding cassette transporter by Allosecurinin affects the DNA synthesis pathway . This disruption can lead to changes in cell growth and proliferation, potentially leading to cell death . The downstream effects of this disruption are still being studied.

Pharmacokinetics

Molecular docking studies have shown that allosecurinin has a binding energy value of -76 Kcal/mol against CotH2 , suggesting that it may have good binding affinity and potentially good bioavailability

Result of Action

Allosecurinin demonstrates antiviral activity against HIV and herpes simplex virus type 1 (HSV-1) in vitro . It also exhibits potent cytotoxicity against k562 leukemia cells . These effects are likely a result of its action on the ATP-binding cassette transporter and the subsequent disruption of DNA synthesis .

properties

IUPAC Name |

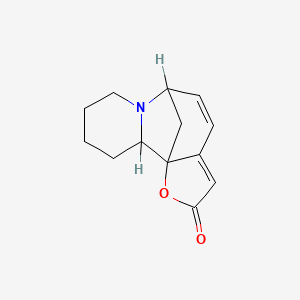

14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-12-7-9-4-5-10-8-13(9,16-12)11-3-1-2-6-14(10)11/h4-5,7,10-11H,1-3,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWZMSZQQJRKFBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(C1)C34CC2C=CC3=CC(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00859919 | |

| Record name | 9,10,11,11a-Tetrahydro-8H-6,11b-methanofuro[2,3-c]pyrido[1,2-a]azepin-2(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Virosecurinine | |

CAS RN |

884-68-4, 1857-30-3, 6704-68-3, 5610-40-2 | |

| Record name | 2-Allosecurinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000884684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Securinan-11-one, (7beta,9beta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001857303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Securinine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allosecurinine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107415 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Virosecurinine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Securinin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107413 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(5-chloro-2-methoxy-4-methylphenyl)sulfonylpiperazin-1-yl]ethanol](/img/no-structure.png)